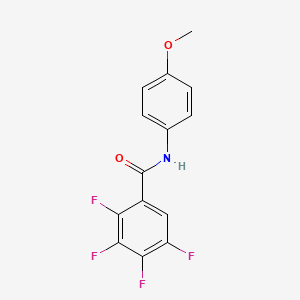

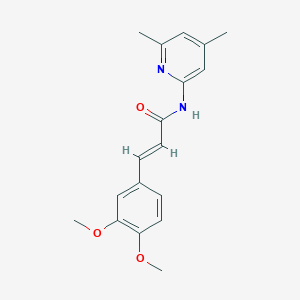

1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as para-fluorofentanyl, is a synthetic opioid that has been identified as a novel psychoactive substance. It has been found to have potent analgesic effects, but also carries a high risk of overdose and death. In

Mecanismo De Acción

Para-fluorofentanyl acts as a potent mu-opioid receptor agonist, which leads to the activation of G protein-coupled receptors and subsequent inhibition of adenylyl cyclase. This results in decreased levels of cyclic AMP, which leads to decreased activity of protein kinase A and subsequent inhibition of neurotransmitter release. The activation of mu-opioid receptors also leads to the opening of potassium channels, which hyperpolarizes neurons and decreases their excitability.

Biochemical and Physiological Effects:

The primary effect of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl is the modulation of pain perception through the activation of mu-opioid receptors. It has also been found to have sedative and anxiolytic effects, and can cause respiratory depression at high doses. Additionally, 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl has been found to have a high potential for abuse and dependence, and can cause severe withdrawal symptoms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Para-fluorofentanyl has several advantages for use in lab experiments, including its potency as a mu-opioid receptor agonist and its ability to modulate pain perception. However, its high potential for abuse and dependence, as well as its risk of overdose and death, make it a challenging substance to work with in a lab setting.

Direcciones Futuras

Future research on 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl should focus on developing safer and more effective opioid receptor agonists for the treatment of pain and addiction. Additionally, research should explore the potential therapeutic uses of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, as well as its potential for abuse and dependence. Finally, research should continue to explore the biochemical and physiological effects of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, and how these effects can be harnessed for therapeutic purposes.

Métodos De Síntesis

Para-fluorofentanyl can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzyl chloride followed by reaction with piperazine. Another method involves the reaction of 4-fluoroaniline with 1-(4-methoxy-2,5-dimethylphenyl)piperazine followed by N-alkylation with benzyl chloride.

Aplicaciones Científicas De Investigación

Para-fluorofentanyl has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to be a potent mu-opioid receptor agonist, and has been used to study the role of this receptor in pain modulation and addiction. It has also been used to study the effects of opioid receptor agonists on the respiratory system.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O/c1-15-13-20(24-3)16(2)12-17(15)14-22-8-10-23(11-9-22)19-6-4-18(21)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLNTDYKOIVBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5264322 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)

![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)

![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)

![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)